BenchChemオンラインストアへようこそ!

2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid

Medicinal chemistry Lead optimization Physicochemical profiling

2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid (CAS 1007215-68-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C10H11N3O3, with a molecular weight of 221.21 g/mol.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B15217670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C(=CC(=N2)C)N1CC(=O)O
InChIInChI=1S/C10H11N3O3/c1-6-3-8-12(5-10(15)16)7(2)4-9(14)13(8)11-6/h3-4H,5H2,1-2H3,(H,15,16)
InChIKeyBXBSSNDNNGWNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid for Procurement: Core Chemical Identity and Baseline Specifications


2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid (CAS 1007215-68-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C10H11N3O3, with a molecular weight of 221.21 g/mol . The compound features a fused bicyclic core containing a pyrazole ring annulated to a pyrimidine ring, with methyl substituents at the 2- and 5-positions, a ketone at the 7-position, and an acetic acid moiety attached at the N-4 position. This specific substitution pattern places it within a broader class of pyrazolo[1,5-a]pyrimidine acid derivatives that have been systematically explored as aldose reductase differential inhibitors (ARDIs), a novel pharmacological strategy targeting long-term diabetic complications while preserving the enzyme's detoxifying functions [1]. Commercially, it is available at 98% purity from specialty chemical suppliers such as Leyan (product #1554962), with calculated properties including a topological polar surface area (TPSA) of 76.6 Ų, a LogP of 0.197, five hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds .

Why Generic Pyrazolo[1,5-a]pyrimidine Acetic Acid Analogs Cannot Substitute for 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid


Pyrazolo[1,5-a]pyrimidine acetic acid derivatives are not interchangeable building blocks because subtle changes in the substitution pattern—specifically the position and number of methyl groups, the location of the acetic acid moiety, and the oxidation state of the ring system—profoundly alter both physicochemical properties and biological target engagement. Balestri et al. demonstrated that within this scaffold family, the presence and position of methyl substituents critically influence aldose reductase differential inhibitory (ARDI) activity, with compounds bearing 2,5-dimethyl-7-oxo substitution exhibiting distinct substrate-dependent inhibition profiles compared to 2-phenyl or unsubstituted analogs [1]. For procurement decisions, the specific 2,5-dimethyl-7-oxo-4-acetic acid architecture yields a calculated LogP of approximately 0.197 and a TPSA of 76.6 Ų , values that differ materially from close analogs such as the 2-phenyl-5-methyl variant (MW 283.28, higher lipophilicity) or the partially saturated 2-methyl-5-oxo analog (MW 209.20, different hydrogen-bonding capacity) . These differences directly impact solubility, permeability, and downstream synthetic utility in medicinal chemistry campaigns targeting enzymes such as aldose reductase or kinases.

Quantitative Differentiation Evidence: 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 2-Phenyl Analog for Pharmacokinetic Property Tuning

The target compound (MW 221.21 g/mol) is significantly lighter than the 2-phenyl-5-methyl-7-oxo analog (CAS 929973-45-5, MW 283.28 g/mol), representing a 62.07 g/mol (21.9%) reduction in molecular weight . This lower MW, combined with a LogP of 0.197, places the target compound in more favorable oral drug-likeness space per Lipinski guidelines (MW <500, LogP <5) compared to the bulkier 2-phenyl analog, which has a higher predicted density of 1.37 g/cm³ and elevated boiling point of 547.5°C, indicative of greater lipophilicity .

Medicinal chemistry Lead optimization Physicochemical profiling

Hydrogen Bond Donor Count Advantage Over Partially Saturated Analogs for Target Engagement Predictability

The target compound possesses exactly 1 hydrogen bond donor (the carboxylic acid OH), compared to the partially saturated analog 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid (CAS 931346-52-0, MW 209.20 g/mol), which has a saturated 6,7-dihydro ring system that introduces additional conformational flexibility and potentially alters the spatial orientation of the acetic acid side chain . The fully unsaturated 7-oxo core of the target compound confers greater rigidity, which is a known determinant of binding entropy and target selectivity in kinase and aldose reductase inhibitor design [1].

Structure-based drug design Hydrogen bonding Scaffold selection

Commercially Available Purity Benchmark: 98% Specification vs. Potassium Salt Form

The free acid form of the target compound is commercially offered at 98% purity by Leyan (product #1554962) . In contrast, the potassium salt variant (CAS 1007191-99-2, potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate) is available at 95–97% purity from suppliers such as Achemblock and Enamine, with a higher molecular weight of 259.31 g/mol due to the potassium counterion . The free acid form provides a direct carboxylic acid handle for amide coupling or esterification without the need for a de-salting step, while the potassium salt may offer improved aqueous solubility for certain reaction conditions.

Chemical procurement Salt form selection Purity specification

Positional Isomer Advantage: N-4 Acetic Acid Substitution vs. C-3 Carboxylic Acid Isomers in Aldose Reductase Recognition

The Balestri et al. (2018) study demonstrates that pyrazolo[1,5-a]pyrimidine derivatives bearing an ionizable acetic acid fragment at the N-4 position (the same connectivity as the target compound) exhibit substrate-dependent differential inhibition of aldose reductase, with compounds 5a and 5d–j showing IC50 values that differ depending on whether the substrate is L-idose (polyol pathway-relevant) or 4-hydroxynonenal (HNE, detoxification-relevant) [1]. By contrast, analogs with carboxylic acid substitution at the C-3 position (e.g., 2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 1158262-66-8) present a fundamentally different pharmacophoric orientation that would not recapitulate the N-4 acetic acid binding mode observed in the ARDI series .

Structure-activity relationship Pharmacophore mapping Enzyme inhibition

Recommended Application Scenarios for 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid Based on Quantitative Evidence


Synthesis of Aldose Reductase Differential Inhibitors (ARDIs) for Diabetic Complication Research

The target compound serves as a direct synthetic precursor or scaffold progenitor for the ARDI compound class described by Balestri et al. (2018), where 4-substituted-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives demonstrated the ability to differentially inhibit aldose reductase depending on substrate context (L-idose vs. HNE reduction) [1]. The N-4 acetic acid moiety provides a convenient handle for further derivatization via amide bond formation, and the 2,5-dimethyl-7-oxo substitution pattern has been specifically validated in the active analogs 5a and 5d–j from this study. Researchers developing next-generation ARDIs should prioritize this scaffold over C-3 carboxylic acid positional isomers or partially saturated analogs, which lack comparable empirical validation in the differential inhibition paradigm [1].

Fragment-Based and Structure-Guided Lead Discovery Focusing on Kinase or Reductase Targets

With a molecular weight of 221.21 g/mol and a LogP of 0.197, the target compound falls within optimal fragment-like physicochemical space (MW <250, LogP <3) for fragment-based drug discovery (FBDD) campaigns . Its lower MW (−21.9%) and reduced lipophilicity compared to the 2-phenyl analog (MW 283.28) make it a more suitable starting point for lead optimization where property inflation must be managed . The rigid, planar 7-oxo core with a single hydrogen bond donor and five hydrogen bond acceptors provides a well-defined pharmacophoric presentation for structure-based design targeting enzymes such as aldose reductase, kinases, or other nucleotide-dependent oxidoreductases [1].

Synthetic Chemistry: Amide Coupling and Esterification Building Block Requiring High-Purity Free Carboxylic Acid

The 98% purity free acid form of the target compound offers advantages over the 95–97% purity potassium salt (CAS 1007191-99-2) in amide coupling reactions, where the absence of a counterion eliminates the need for pre-activation salt metathesis and reduces stoichiometric uncertainty . The carboxylic acid functionality at the N-4 position, with two rotatable bonds between the core and the acid group, provides sufficient conformational flexibility for coupling with diverse amine partners while maintaining the rigid core necessary for biological target engagement. Procurement planners should select the free acid form when downstream synthetic steps involve HATU- or EDC-mediated amide bond formation, reserving the potassium salt only for applications requiring enhanced aqueous solubility.

Quote Request

Request a Quote for 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.